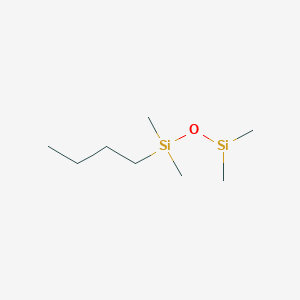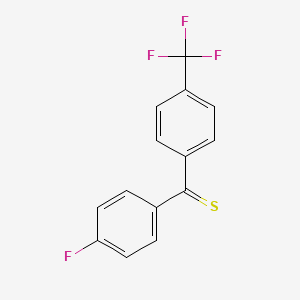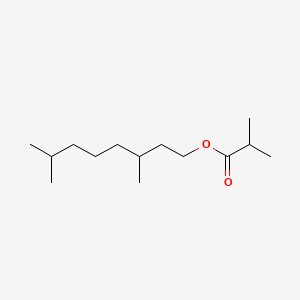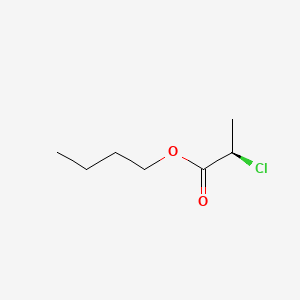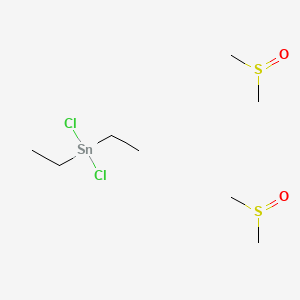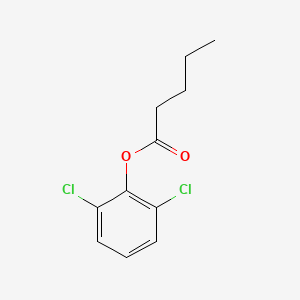
Butyl 2-hydroxy-2-methylbutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 2-hydroxy-2-methylbutyrate is an organic compound that belongs to the class of esters. It is derived from butyric acid and is characterized by the presence of a butyl group attached to the ester functional group. This compound is known for its pleasant fruity aroma and is commonly used in the flavor and fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butyl 2-hydroxy-2-methylbutyrate can be synthesized through esterification reactions. One common method involves the reaction of 2-hydroxy-2-methylbutyric acid with butanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes. This method allows for the efficient production of large quantities of the ester. The reaction conditions are optimized to achieve high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 2-hydroxy-2-methylbutyrate can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ester can yield alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
Oxidation: 2-hydroxy-2-methylbutyric acid.
Reduction: Butyl alcohol and 2-hydroxy-2-methylbutanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Butyl 2-hydroxy-2-methylbutyrate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant aroma. It is also used in the production of various consumer products such as perfumes and food flavorings.
Mécanisme D'action
The mechanism of action of butyl 2-hydroxy-2-methylbutyrate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence metabolic processes and cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Butyl 2-methylbutyrate: Similar in structure but lacks the hydroxyl group.
Ethyl 2-hydroxy-2-methylbutyrate: Similar but has an ethyl group instead of a butyl group.
Methyl 2-hydroxy-2-methylbutyrate: Similar but has a methyl group instead of a butyl group.
Uniqueness
Butyl 2-hydroxy-2-methylbutyrate is unique due to the presence of both a hydroxyl group and a butyl ester group. This combination imparts distinct chemical and physical properties, making it valuable in specific applications such as flavor and fragrance formulations.
Propriétés
Numéro CAS |
71436-85-6 |
|---|---|
Formule moléculaire |
C9H18O3 |
Poids moléculaire |
174.24 g/mol |
Nom IUPAC |
butyl 2-hydroxy-2-methylbutanoate |
InChI |
InChI=1S/C9H18O3/c1-4-6-7-12-8(10)9(3,11)5-2/h11H,4-7H2,1-3H3 |
Clé InChI |
KQNGQDFVTYRMDN-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C(C)(CC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




